molecular formula C23H21ClO6 B8257062 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid

Cat. No. B8257062
M. Wt: 428.9 g/mol
InChI Key: JAVKBLBTFICAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid is a useful research compound. Its molecular formula is C23H21ClO6 and its molecular weight is 428.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Schiff base ligands and their complexes have been synthesized using 3,4-diaminobenzoic acid derivatives, including structures similar to 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid, showcasing their application in coordination chemistry and materials science (Mohammadi, Niad, & Jafari, 2014). The compounds exhibit noteworthy physical properties such as UV-Vis absorbance and thermodynamic stability, making them relevant in various scientific and industrial contexts.

Antimicrobial and Biological Activities

  • Compounds structurally akin to 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid have displayed significant biological activities. Notably, prenylated benzoic acid derivatives exhibit antimicrobial and molluscicidal activities, suggesting the potential of related compounds in pharmaceutical and agricultural applications (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Photophysical Properties and Sensing

  • Certain benzoic acid derivatives are used to dope polyaniline, altering its electrical and optical properties, a process critical in creating advanced materials for electronics and sensors (Amarnath & Palaniappan, 2005). This suggests the potential of 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid in similar applications, given its structural resemblance to the compounds studied.

Coordination Polymers and Material Science

  • Complexes and polymers formed from benzoic acid derivatives exhibit unique structural and luminescence properties (Zhang, Fan, Song, Fan, Sun, & Zhao, 2014). These properties are integral in the development of new materials for use in electronics, photonics, and as catalysts.

properties

IUPAC Name

2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO6/c1-27-17-7-3-15(4-8-17)13-29-20-12-11-19(23(25)26)21(24)22(20)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVKBLBTFICAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)O)Cl)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Aoki, H Yoshizawa, K Yamawaki, K Yokoo… - European journal of …, 2018 - Elsevier
The structure-activity relationship (SAR) for a novel series of catechol conjugated siderophore cephalosporins is described with their in vitro activities against multi-drug resistant Gram-…
Number of citations: 110 www.sciencedirect.com
P Loupias, P Laumaillé, S Morandat… - European Journal of …, 2023 - Elsevier
Antibacterial resistance is a healthcare burden. Among Gram-negative bacteria, Pseudomonas aeruginosa belongs to the first list of antibiotic-resistant “priority pathogens” described by …
Number of citations: 2 www.sciencedirect.com

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